Octan-3-yl methanesulfonate

Description

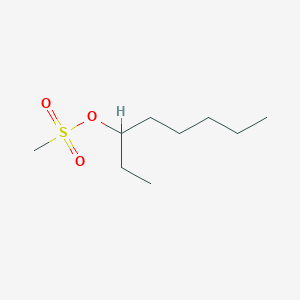

Structure

3D Structure

Properties

IUPAC Name |

octan-3-yl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3S/c1-4-6-7-8-9(5-2)12-13(3,10)11/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQABIRAYMMNOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Octan 3 Yl Methanesulfonate

Direct Synthesis from Octan-3-ol

The most prevalent method for the synthesis of octan-3-yl methanesulfonate (B1217627) is the direct mesylation of octan-3-ol. This process involves the reaction of the alcohol with a mesylating agent, converting the hydroxyl group into a good leaving group.

Mesylation Protocols: Reaction with Methanesulfonyl Chloride or Anhydride (B1165640)

The standard protocol for the synthesis of octan-3-yl methanesulfonate involves the reaction of octan-3-ol with methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (Ms₂O). google.com When using methanesulfonyl chloride, the alcohol's hydroxyl group attacks the electrophilic sulfur atom of MsCl, leading to the displacement of the chloride ion and the formation of an oxonium ion intermediate. Subsequent deprotonation by a base yields the final mesylate product.

Alternatively, methanesulfonic anhydride can be employed. The reaction mechanism is similar, with the alcohol attacking one of the sulfonyl groups of the anhydride. This method offers the advantage of not producing hydrogen chloride as a byproduct, which can sometimes lead to the formation of alkyl chloride impurities. google.com

A general laboratory procedure involves dissolving octan-3-ol in a suitable anhydrous solvent, such as dichloromethane (B109758) (DCM), and cooling the mixture in an ice bath. A base, typically a tertiary amine, is then added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is typically stirred at a low temperature and then allowed to warm to room temperature to ensure completion.

Role of Base in Mesylation Reactions

The presence of a base is crucial in mesylation reactions. Typically, a non-nucleophilic organic base such as triethylamine (B128534) (Et₃N) or pyridine (B92270) is used. The primary role of the base is to neutralize the hydrogen chloride (HCl) that is formed as a byproduct when using methanesulfonyl chloride. google.com This prevents the protonation of the starting alcohol and the potential for side reactions.

The base also facilitates the deprotonation of the oxonium intermediate that forms after the initial attack of the alcohol on the mesylating agent, thus driving the reaction towards the formation of the desired this compound. The choice of base can influence the reaction rate and the profile of impurities.

Impurity Profiling and Purification Strategies

The synthesis of this compound can lead to the formation of several impurities. Common impurities include unreacted octan-3-ol, the corresponding alkyl chloride (octan-3-yl chloride) if methanesulfonyl chloride is used in the presence of excess chloride ions, and over-mesylated byproducts.

Purification is typically achieved through a series of workup and purification steps. The reaction mixture is usually quenched with water or an aqueous solution to remove any unreacted reagents and the salt byproduct (e.g., triethylammonium (B8662869) chloride). The organic layer is then washed with a dilute acid solution to remove the excess base, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove water.

After drying the organic layer over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, the solvent is removed under reduced pressure. For higher purity, column chromatography on silica (B1680970) gel is often employed to separate the desired this compound from any remaining impurities.

Synthesis via Precursor Functionalization and Transformations

Derivatization of Functionalized Octane (B31449) Derivatives

In principle, other functional groups on an octane backbone could be converted to a hydroxyl group at the 3-position, which would then be followed by a standard mesylation procedure as described above. For instance, octan-3-one could be reduced to octan-3-ol using a reducing agent such as sodium borohydride. Similarly, an alkene like oct-2-ene or oct-3-ene (B8807844) could undergo hydration reactions (e.g., oxymercuration-demercuration or hydroboration-oxidation) to introduce a hydroxyl group at the desired position, which could then be mesylated.

These multi-step sequences are generally less efficient than the direct mesylation of octan-3-ol and are therefore not the preferred synthetic route unless dictated by the availability of starting materials or specific stereochemical requirements.

Enantioselective Synthesis of Chiral this compound

The synthesis of specific enantiomers of this compound is critical for applications where stereochemistry dictates biological activity or chemical reactivity. nih.gov Enantioselective synthesis, also known as asymmetric synthesis, is a process that favors the formation of one specific enantiomer over the other. wikipedia.org This can be achieved by starting with a chiral precursor, using a chiral catalyst, or by separating enantiomers from a racemic mixture.

The most common strategy for producing enantiomerically pure this compound is to first synthesize a chiral octan-3-ol precursor with high enantiomeric excess (ee). sctunisie.org Asymmetric hydrogenation of the prochiral ketone, octan-3-one, is a highly effective method. This transformation utilizes a chiral catalyst to control the stereochemical outcome of the reduction.

A well-established method involves the use of ruthenium catalysts complexed with chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). sctunisie.org The reaction involves hydrogenating octan-3-one under pressure in the presence of a catalytic amount of the chiral Ru-BINAP complex. The choice of the (R)- or (S)-enantiomer of the BINAP ligand dictates whether the (R)- or (S)-enantiomer of octan-3-ol is formed, often with excellent enantioselectivity. sctunisie.org

Table 1: Asymmetric Hydrogenation of Octan-3-one

| Reactant | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Octan-3-one | (R)-BINAP-RuCl₂ | (R)-Octan-3-ol | >98% | sctunisie.org |

| Octan-3-one | (S)-BINAP-RuCl₂ | (S)-Octan-3-ol | >98% | sctunisie.org |

This catalytic approach provides access to either enantiomer of the octan-3-ol precursor in high optical purity, which is essential for the subsequent stereocontrolled mesylation step. sctunisie.org

Once the enantiomerically enriched octan-3-ol is obtained, it must be converted to the corresponding methanesulfonate. This is achieved through a stereocontrolled mesylation reaction. The key requirement of this step is that the reaction must proceed without affecting the stereochemistry of the chiral center.

The reaction of a chiral alcohol with methanesulfonyl chloride in the presence of a base like triethylamine is a standard procedure that typically proceeds with retention of configuration. chemrxiv.org This is because the C-O bond of the chiral alcohol is not broken during the reaction; instead, the O-H bond is cleaved, and a new O-S bond is formed. The stereochemical integrity of the carbon backbone is thus preserved.

Table 2: Representative Stereocontrolled Mesylation of (R)-Octan-3-ol

| Substrate | Reagents | Solvent | Conditions | Product | Stereochemistry | Reference |

|---|---|---|---|---|---|---|

| (R)-Octan-3-ol | Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N) | Dichloromethane (DCM) | 0 °C to room temp. | (R)-Octan-3-yl methanesulfonate | Retention | chemrxiv.org |

The resulting chiral this compound will have the same configuration ((R) or (S)) as the starting alcohol precursor and a comparable enantiomeric excess.

An alternative to asymmetric synthesis is the preparation of a racemic mixture of this compound followed by the separation of the enantiomers. This process is known as chiral resolution. google.com

Chemical Resolution

One common method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. google.com For instance, if the target compound had a suitable functional group, it could be reacted with a chiral acid or base. These resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. google.com After separation, the resolving agent is chemically removed to yield the isolated, enantiomerically pure substance.

Chromatographic Resolution

A more modern and widely applicable method is chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC). epo.org In this technique, the racemic mixture of this compound is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. This allows for the analytical quantification of enantiomeric excess and for the preparative separation of the two enantiomers.

Mechanistic Investigations of Octan 3 Yl Methanesulfonate Reactivity

Leaving Group Efficacy of the Methanesulfonate (B1217627) Group

The facility of a nucleophilic substitution reaction is critically dependent on the ability of the leaving group to depart from the substrate. A good leaving group must be able to stabilize the negative charge it carries after heterolytic bond cleavage. Sulfonate esters are renowned for being excellent leaving groups because their corresponding anions are highly stabilized. periodicchemistry.commasterorganicchemistry.com

The methanesulfonate (mesylate) group is part of a larger family of sulfonate esters used in organic synthesis, each with varying leaving group ability, or nucleofugality. The most common members of this family include p-toluenesulfonates (tosylates) and trifluoromethanesulfonates (triflates). periodicchemistry.com The leaving group ability follows the order: triflate > tosylate > mesylate. brainly.com

This trend is directly related to the stability of the resulting sulfonate anion. The triflate anion is exceptionally stable due to the powerful electron-withdrawing inductive effect of the three fluorine atoms, which delocalizes the negative charge on the oxygen atoms most effectively. pearson.com Tosylate is a better leaving group than mesylate because the phenyl group allows for delocalization of the negative charge through resonance, a stabilizing effect not available to the methyl group of the mesylate. pearson.com The methanesulfonate anion is still an excellent leaving group, as the negative charge is delocalized by resonance across the three oxygen atoms attached to the sulfur atom. periodicchemistry.com

Table 1: Relative Solvolysis Rates of Secondary Alkyl Sulfonates

This interactive table provides a comparative view of the relative reaction rates for different sulfonate leaving groups.

| Leaving Group | Structure | Relative Rate |

|---|---|---|

| Methanesulfonate (Mesylate) | CH₃SO₃⁻ | 1 |

| p-Toluenesulfonate (Tosylat) | p-CH₃C₆H₄SO₃⁻ | 3-4 |

Note: Data are representative and compiled from general findings in organic chemistry literature for typical SN1 solvolysis reactions of secondary substrates.

The efficacy of a sulfonate leaving group is governed by a combination of electronic and steric factors. researchgate.net

Electronic Factors: The primary electronic factor is the ability of the substituent on the sulfur atom to stabilize the negative charge of the departing anion. Electron-withdrawing groups, such as the trifluoromethyl group in triflates, enhance nucleofugality through a strong negative inductive effect (-I effect). pearson.com This effect pulls electron density away from the sulfonate core, dispersing the negative charge and stabilizing the anion. Resonance effects also play a crucial role, as seen with the tosylate group, where the aromatic ring helps to delocalize the charge. pearson.com

Steric Factors: While the electronic nature of the substituent is paramount, steric hindrance can influence the reactivity of the sulfonate ester at the sulfur atom, although this is less critical for substitution reactions at the alpha-carbon. mdpi.com Highly hindered sulfonates, such as neopentyl sulfonates, are resistant to nucleophilic attack at the sulfur atom. nih.gov For the departure of the leaving group during an SN1 reaction, increased steric bulk around the reaction center in the substrate can actually accelerate the reaction by relieving steric strain upon formation of the planar carbocation. wikipedia.org

Nucleophilic Substitution Reactions

Octan-3-yl methanesulfonate, being a secondary substrate, can undergo nucleophilic substitution via both SN1 and SN2 pathways. However, its tendency to react via the SN1 mechanism is significant, particularly with weak nucleophiles in polar protic solvents.

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a stepwise mechanism. byjus.com The rate-determining first step involves the spontaneous dissociation of the substrate to form a carbocation intermediate and the leaving group. libretexts.orglibretexts.org The second step is a rapid attack of the nucleophile on the carbocation. chemicalnote.com

Rate = k[this compound]

The rate of the reaction is independent of the nucleophile's concentration, as the nucleophile is not involved in the slow, rate-determining step. libretexts.orgpharmaguideline.com

The dissociation of this compound results in the formation of a secondary carbocation, the octan-3-yl cation, and the methanesulfonate anion.

The stability of this carbocation is a critical factor determining the rate of the SN1 reaction. chemistrysteps.com The general order of carbocation stability is tertiary > secondary > primary > methyl. ucalgary.ca The stability of the secondary octan-3-yl cation is enhanced by two primary electronic effects:

Inductive Effect: The alkyl groups (ethyl and pentyl) attached to the positively charged carbon are electron-donating. They push electron density towards the carbocation center, which helps to disperse the positive charge and stabilize the intermediate. libretexts.org

Hyperconjugation: This involves the delocalization of electrons from adjacent C-H sigma bonds into the empty p-orbital of the carbocation. libretexts.org The octan-3-yl cation has multiple adjacent C-H bonds that can participate in hyperconjugation, further stabilizing the positive charge.

While secondary carbocations are less stable than tertiary ones, they are sufficiently stable to form as intermediates in SN1 reactions, unlike primary or methyl carbocations which are generally too unstable. ucalgary.ca

The choice of solvent has a profound impact on the rate and outcome of SN1 reactions. byjus.com Polar protic solvents, such as water, alcohols, and carboxylic acids, are ideal for promoting the SN1 pathway. libretexts.orglibretexts.org This is because they can effectively stabilize both the carbocation intermediate and the leaving group anion through solvation.

Stabilization of the Transition State and Carbocation: The rate-determining step involves the formation of two charged species from a neutral molecule. Polar solvents have large dipole moments that help to stabilize the developing positive and negative charges in the transition state, lowering the activation energy. libretexts.org Once formed, the carbocation is stabilized by interactions with the lone pairs of the solvent's heteroatom (e.g., the oxygen in water or an alcohol).

Solvation of the Leaving Group: Protic solvents are particularly effective because their polarized hydrogen atoms can form hydrogen bonds with the negatively charged methanesulfonate anion, effectively solvating it and making its departure more favorable. libretexts.org

The dielectric constant (ε) of a solvent is a rough measure of its polarity. Solvents with higher dielectric constants are generally better at supporting SN1 reactions.

Table 2: Effect of Solvent Polarity on Relative SN1 Solvolysis Rates

This interactive table shows how the rate of a typical SN1 reaction is influenced by the polarity of the solvent.

| Solvent | Dielectric Constant (ε) at 25°C | Type | Relative Rate |

|---|---|---|---|

| Acetic Acid | 6.2 | Polar Protic | 1 |

| Ethanol (B145695) | 24.6 | Polar Protic | 200 |

| Methanol | 32.7 | Polar Protic | 1,000 |

| Formic Acid | 58.0 | Polar Protic | 30,000 |

Note: Data are representative for the solvolysis of a typical secondary substrate and illustrate the general trend.

The nucleophile is often the solvent itself in a process called solvolysis. The product distribution can be affected if multiple nucleophiles are present, with the relative yields depending on the concentration and reactivity of each nucleophile. libretexts.org

SN1 Reaction Pathways

Skeletal Rearrangements During SN1 Processes

In the course of a unimolecular nucleophilic substitution (SN1) reaction, the initial step involves the departure of the leaving group to form a carbocation intermediate. byjus.com For this compound, this would result in the formation of an octan-3-yl carbocation, which is a secondary carbocation. A key characteristic of carbocation intermediates is their propensity to undergo rearrangement to form a more stable species if possible. youtube.com

In the case of the octan-3-yl cation, a 1,2-hydride shift could occur. This involves the migration of a hydrogen atom with its bonding pair of electrons from an adjacent carbon to the positively charged carbon. For instance, a hydride from C4 could shift to C3, which would still result in a secondary carbocation (octan-4-yl). While this specific rearrangement does not lead to a more stable tertiary carbocation, such shifts can occur, leading to a mixture of products. Studies on similar secondary tosylates, such as 3-pentyl tosylate, have observed competing rearrangements attributed to 1,2-hydride transfers during solvolysis. whiterose.ac.uk If the initial carbocation is adjacent to a more substituted carbon, a hydride or alkyl shift can lead to a more stable tertiary carbocation, significantly influencing the final product distribution. youtube.com The formation of these rearranged products is a hallmark of reactions proceeding through an SN1 mechanism. youtube.com

Intramolecular Nucleophilic Participation and Neighboring Group Effects

Neighboring group participation (NGP) occurs when a functional group within the reacting molecule acts as an internal nucleophile. wikipedia.org This participation can significantly increase the reaction rate and often results in retention of stereochemistry at the reaction center. chemeurope.com The participating group attacks the electrophilic carbon, displacing the leaving group to form a cyclic intermediate. An external nucleophile then attacks this intermediate in a second SN2 step.

For NGP to occur, the molecule must contain a group with a lone pair of electrons (like oxygen, nitrogen, or sulfur) or a pi bond (from an alkene or aromatic ring) that is positioned appropriately to attack the reaction center, typically forming a stable five- or six-membered ring intermediate. wikipedia.orgscribd.com

In the case of this compound, the structure is a simple saturated alkyl chain. It lacks heteroatoms with lone pairs or pi bonds in a position that could effectively participate in the displacement of the methanesulfonate group. Therefore, significant neighboring group participation is not an expected feature of its reactivity under typical nucleophilic substitution conditions. Its reactions are expected to proceed via standard intermolecular SN1 or SN2 pathways, as dictated by the reaction conditions.

Elimination Reactions

Elimination reactions of this compound are highly dependent on the reaction conditions, such as the strength of the base, the solvent, and the temperature. These factors dictate the predominant pathway, which can be unimolecular (E1) or bimolecular (E2).

E1 Reaction Pathways and Competing SN1 Pathways

The E1 (Elimination, Unimolecular) mechanism for this compound involves a two-step process initiated by the departure of the methanesulfonate leaving group to form a secondary carbocation at the C3 position. This is the slow, rate-determining step of the reaction.

Step 1: Formation of a carbocation

This octan-3-yl cation is susceptible to rearrangement to a more stable carbocation, but in this case, a hydride shift to the C2 or C4 positions would also result in a secondary carbocation, offering no significant stability advantage.

Step 2: Deprotonation A weak base, often the solvent (solvolysis), then abstracts a proton from an adjacent carbon (C2 or C4) to form an alkene.

The E1 pathway is nearly always in competition with the SN1 (Substitution, Nucleophilic, Unimolecular) pathway because they share the same carbocation intermediate. chemistrysteps.comleah4sci.com In the SN1 reaction, the solvent molecule acts as a nucleophile and attacks the carbocation. leah4sci.com

The ratio of E1 to SN1 products is influenced by several factors:

Temperature : Higher temperatures favor elimination over substitution. chemistrysteps.commasterorganicchemistry.comyoutube.com This is because elimination results in an increase in the number of molecules in the system, leading to a positive entropy change, which is favored at higher temperatures. chemistrysteps.com

Nature of the Base/Nucleophile : Weakly basic and poorly nucleophilic conditions, typically with solvents like ethanol or water, favor both E1 and SN1 pathways. chemistrysteps.comlibretexts.org The use of a non-nucleophilic acid can promote E1 by preventing the SN1 pathway. masterorganicchemistry.com

| Condition | Predominant Pathway | Major Products |

| Low Temperature (e.g., 25°C) in Ethanol | SN1 favored | Octan-3-ol, 3-ethoxy-octane |

| High Temperature (e.g., 100°C) in Ethanol | E1 favored | Oct-2-ene, Oct-3-ene (B8807844) |

E2 Reaction Pathways

The E2 (Elimination, Bimolecular) reaction is a one-step, concerted process where a strong base removes a proton, and the leaving group departs simultaneously. masterorganicchemistry.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com

Regioselectivity: Saytzeff vs. Hofmann Elimination Pathways

For this compound, proton abstraction can occur from either the C2 or C4 position, leading to different constitutional isomers of octene.

Saytzeff (Zaitsev) Product : Abstraction of a proton from the more substituted C2 position results in the more substituted and thermodynamically more stable alkene, oct-2-ene.

Hofmann Product : Abstraction of a proton from the less substituted C4 position yields the less substituted and thermodynamically less stable alkene, oct-3-ene.

The regioselectivity of the E2 reaction is primarily determined by the steric bulk of the base used.

Small, unhindered bases (e.g., sodium ethoxide, sodium hydroxide) favor the formation of the more stable Saytzeff product.

Bulky, sterically hindered bases (e.g., potassium tert-butoxide) encounter steric hindrance at the more substituted C2 position and will preferentially abstract a proton from the more accessible C4 position, leading to the Hofmann product as the major product. libretexts.org

| Base | Base Type | Major Product | Minor Product |

| Sodium Ethoxide (NaOEt) | Unhindered | Oct-2-ene (Saytzeff) | Oct-3-ene (Hofmann) |

| Potassium tert-Butoxide (t-BuOK) | Hindered | Oct-3-ene (Hofmann) | Oct-2-ene (Saytzeff) |

Stereoselectivity: Syn- and Anti-Elimination Considerations

The E2 reaction has a strong stereochemical requirement for the proton being abstracted and the leaving group to be in a periplanar arrangement.

Anti-periplanar : The proton and the leaving group are on opposite sides of the C-C bond (dihedral angle of 180°). This staggered conformation is energetically favored and is the predominant pathway for E2 reactions.

Syn-periplanar : The proton and the leaving group are on the same side of the C-C bond (dihedral angle of 0°). This eclipsed conformation is higher in energy and generally only occurs in rigid cyclic systems where an anti-periplanar arrangement is not possible.

For an acyclic substrate like this compound, rotation around the C-C bonds allows for the molecule to readily adopt the anti-periplanar conformation required for E2 elimination. This leads to the formation of both (E) and (Z) isomers of the resulting alkenes (oct-2-ene and oct-3-ene). The ratio of E to Z isomers is dependent on the relative stabilities of the transition states leading to their formation. Generally, the transition state leading to the more stable E-isomer is favored.

Competition Between Substitution and Elimination Processes

The competition between substitution (SN1/SN2) and elimination (E1/E2) is a central theme in the reactivity of alkyl sulfonates. libretexts.org For a secondary substrate like this compound, all four pathways are possible, and the outcome is highly dependent on the reaction conditions. libretexts.org

Key factors determining the substitution-to-elimination ratio include:

Base/Nucleophile Strength and Steric Hindrance : Strong, non-hindered bases that are also good nucleophiles (e.g., hydroxide (B78521), ethoxide) will give a mixture of SN2 and E2 products. youtube.com Strong, hindered bases (e.g., tert-butoxide) are poor nucleophiles and will favor E2 elimination. libretexts.orglibretexts.org Weak bases/weak nucleophiles (e.g., water, ethanol) lead to a mixture of SN1 and E1 products. chemistrysteps.com

Temperature : As mentioned previously, increasing the temperature generally favors elimination over substitution for both unimolecular and bimolecular pathways. chemistrysteps.comyoutube.com

Solvent : Polar protic solvents can stabilize the carbocation intermediate, favoring SN1/E1 pathways. Polar aprotic solvents are generally favored for SN2 reactions.

| Reagent | Substrate Type | Predominant Mechanism(s) |

| Strong Base/Strong Nucleophile (e.g., NaOEt) | Secondary | SN2 and E2 |

| Strong, Hindered Base (e.g., t-BuOK) | Secondary | E2 |

| Weak Base/Weak Nucleophile (e.g., H2O, heat) | Secondary | SN1 and E1 |

Radical Reaction Pathways Involving this compound

While ionic pathways (SN1, SN2, E1, E2) are the most common for alkyl sulfonates, radical reactions are also a possibility under specific conditions, such as in the presence of radical initiators or high-energy radiation. wikipedia.orguchicago.edu

The methanesulfonyl radical (CH3SO2•) can be generated from methanesulfonic acid or its derivatives. rsc.org However, the direct homolytic cleavage of the C-O bond in this compound to form an octan-3-yl radical and a methanesulfonate radical is generally not a favored process under typical thermal conditions.

A more plausible radical pathway would involve a radical initiator abstracting a hydrogen atom from the octane (B31449) chain, forming an octyl radical. This radical could then undergo further reactions. The presence of the electron-withdrawing methanesulfonate group would influence the stability of the resulting radical and the regioselectivity of the initial hydrogen abstraction.

It is important to note that radical reactions for this type of substrate are less common and less studied than the ionic pathways. The synthesis of methanesulfonyl chloride itself can proceed through a radical reaction, indicating that the sulfonyl group can participate in radical processes. wikipedia.org

Generation of Octanyl Radicals from Methanesulfonate Esters

The formation of octanyl radicals from this compound can be initiated through homolytic cleavage of the C-O bond. This process typically requires energy input, often in the form of heat or light (photolysis). The methanesulfonate group serves as a leaving group, and upon homolysis, it departs as a methanesulfonyloxy radical, leaving behind the octan-3-yl radical.

While direct studies on the homolytic cleavage of this compound are not extensively documented, analogous reactions with other alkyl methanesulfonates and related sulfonates provide insight into this process. The strength of the C-O bond and the stability of the resulting alkyl radical are key factors influencing the feasibility and rate of this radical generation. Secondary alkyl radicals, such as the octan-3-yl radical, exhibit moderate stability, making their formation plausible under appropriate energetic conditions.

Radical Coupling and Fragmentation Reactions

Once generated, the octan-3-yl radical can participate in a variety of subsequent reactions, primarily radical coupling and fragmentation.

Radical Coupling: The octan-3-yl radical can couple with another radical species present in the reaction mixture. This can be a self-coupling reaction, where two octan-3-yl radicals combine to form a C16 alkane, or a cross-coupling reaction with a different radical. The efficiency of radical coupling is highly dependent on the concentration of the radical species and the reaction conditions.

Fragmentation: The octan-3-yl radical can also undergo fragmentation, which involves the breaking of a carbon-carbon bond. This process is particularly relevant in mass spectrometry studies where molecules are ionized and subsequently fragment. The fragmentation of the octan-3-yl radical would be expected to follow pathways that lead to the formation of more stable, smaller radicals and neutral alkene molecules. Common fragmentation pathways for secondary alkyl radicals include β-cleavage, where a bond beta to the radical center is broken. For the octan-3-yl radical, this could lead to the formation of smaller alkyl radicals and alkenes. For instance, cleavage of the C4-C5 bond could yield a butyl radical and butene.

Rearrangement Reactions and Isomerizations

In addition to coupling and fragmentation, the octan-3-yl radical and related intermediates can undergo rearrangement and isomerization reactions. These processes are driven by the pursuit of greater thermodynamic stability.

Studies on the isomerization of s-octyl radicals have shown that rapid interconversion between different isomers can occur. Specifically, the 3-octyl, 2-octyl, and 4-octyl radicals can exist in equilibrium. researchgate.net This isomerization typically proceeds through intramolecular hydrogen atom shifts, such as 1,4- or 1,5-hydrogen shifts, which involve cyclic transition states. researchgate.net

The following table summarizes the rate coefficients for the isomerization of s-octyl radicals as determined by the methyl trapping technique: researchgate.net

| Isomerization Reaction | Rate Coefficient (log(k/s⁻¹)) | Activation Energy (kcal/mol) |

| 3-octyl → 2-octyl (6ss) | (9.4 ± 0.7) – (11.2 ± 1.0)/RTln10 | 11.2 ± 1.0 |

| 2-octyl → 4-octyl (5ss) | 10.5 – 17/RTln10 | 17 |

| Table 1: Kinetic data for the isomerization of s-octyl radicals. researchgate.net |

Furthermore, under conditions where carbocationic intermediates can be formed, such as during the solvolysis of this compound, rearrangements are also prevalent. The initially formed secondary carbocation can rearrange to a more stable secondary or potentially a tertiary carbocation through hydride or alkyl shifts. For instance, a 1,2-hydride shift could lead to the formation of an octan-2-yl or octan-4-yl cation. These rearrangements are often observed in solvolysis reactions of secondary alkyl sulfonates and can lead to a mixture of isomeric products. Neighboring group participation can also play a role in these reactions, influencing the rate and stereochemical outcome.

Stereochemical Aspects in Octan 3 Yl Methanesulfonate Chemistry

Chirality and Stereoisomerism of Octan-3-yl Methanesulfonate (B1217627)

Octan-3-yl methanesulfonate possesses a chiral center at the third carbon atom of the octan chain, the point of attachment for the methanesulfonate group. libretexts.org This tetrahedral carbon is bonded to four distinct groups: a hydrogen atom, an ethyl group, a pentyl group, and the methanesulfonate group. The presence of this single chiral center gives rise to the existence of two stereoisomers that are non-superimposable mirror images of each other, known as enantiomers. libretexts.orgutexas.edu

These enantiomers are designated as (R)-octan-3-yl methanesulfonate and (S)-octan-3-yl methanesulfonate, according to the Cahn-Ingold-Prelog priority rules. The physical and chemical properties of these enantiomers are identical, except for their interaction with other chiral entities and the direction in which they rotate plane-polarized light. libretexts.org The existence of these stereoisomers is a critical consideration in the synthesis and reactions of this compound, as the specific stereochemistry can significantly influence the outcome of chemical transformations. The general structure of this compound is C9H20O3S. clearsynth.com

Stereocontrol in Synthetic Transformations

Diastereoselective Transformations Using Chiral this compound

The inherent chirality of this compound can be exploited to influence the stereochemical outcome of reactions, leading to the preferential formation of one diastereomer over another. This is particularly relevant in reactions where a new stereocenter is formed. For instance, in the synthesis of complex molecules, a chiral starting material like (R)- or (S)-octan-3-yl methanesulfonate can direct the formation of a specific diastereomer of the product. thieme-connect.de The stereocontrol is often dictated by steric and electronic interactions between the chiral substrate and the incoming reagent. nih.gov

| Reactant | Reagent | Product | Diastereomeric Ratio (dr) |

| Chiral Aldehyde | p-Methoxyaniline, Triethylborane | Alkylated Chiral Amine | High dr |

| Chiral Aldehyde | p-Fluoroaniline, Triethylborane | Alkylated Chiral Amine | High dr |

| Preformed Imine from Chiral Aliphatic Amine | Triethylborane | Alkylated Chiral Amine | Moderate to High dr |

This table illustrates the diastereoselective C-alkylation of aldimines derived from chiral aldehydes, where the stereocontrol is induced by a heteroatom at the α-position to the aldehyde. rsc.org

Enantioselective Transformations Guided by the Mesylate Group

The methanesulfonate (mesylate) group in this compound can act as a directing group in enantioselective transformations, often in the presence of a chiral catalyst. rsc.orgrsc.org In such reactions, the catalyst interacts with the substrate in a way that favors the formation of one enantiomer of the product over the other. nih.gov For example, in palladium-catalyzed allylic substitutions, a chiral ligand on the palladium catalyst can differentiate between the two enantiotopic faces of a prochiral nucleophile, leading to a product with high enantiomeric excess. acs.org

The mesylate group, being a good leaving group, facilitates these transformations. kvmwai.edu.in The stereochemical outcome is highly dependent on the nature of the catalyst, the solvent, and the reaction conditions.

| Reaction Type | Catalyst System | Product | Enantiomeric Excess (ee) |

| Asymmetric Three-Component Radical-Initiated 1,2-Dicarbofunctionalization of Alkenes | Cu/Chiral Phosphoric Acid | α-Cyano Ketones and Alkyldinitriles | 82-93% |

| Enantioselective 1,2-Carboalkynylation of Alkenes | Ligand L32a | Varied | High |

| Acyl Cross-Coupling | 4-Alkyl Dihydropyridines | N-Alkylated Indoles or N-Aryl Ketones | Not specified |

This table showcases examples of enantioselective radical reactions where chiral catalysts guide the formation of enantioenriched products. mdpi.com

Stereochemical Outcomes of Substitution and Elimination Reactions

Analysis of Inversion, Retention, and Racemization Pathways

The stereochemical fate of the chiral center in this compound during substitution and elimination reactions is a key aspect of its reactivity.

Substitution Reactions (SN1 and SN2):

SN2 Reactions: In a typical bimolecular nucleophilic substitution (SN2) reaction, the nucleophile attacks the carbon atom bearing the leaving group from the side opposite to the leaving group. This results in an inversion of the stereochemical configuration at the chiral center. For example, if (R)-octan-3-yl methanesulfonate undergoes an SN2 reaction, the product will have the (S) configuration.

SN1 Reactions: In a unimolecular nucleophilic substitution (SN1) reaction, the leaving group departs first, forming a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face with equal probability. This leads to racemization , producing an equal mixture of both enantiomers (R and S products). libguides.com

Elimination Reactions (E1 and E2):

E2 Reactions: Bimolecular elimination (E2) reactions are stereospecific and typically require an anti-periplanar arrangement of the proton to be removed and the leaving group. iitk.ac.inlibretexts.org This geometric constraint dictates which alkene isomer is formed. For acyclic systems like this compound, rotation around the C-C bond allows the molecule to adopt the necessary conformation for elimination, often leading to the more stable trans-alkene as the major product (Zaitsev's rule). iitk.ac.in

E1 Reactions: Unimolecular elimination (E1) reactions proceed through a carbocation intermediate, similar to SN1 reactions. libguides.comlibretexts.org The base then removes a proton from an adjacent carbon. Since the carbocation is planar, rotation around the C-C bond can occur, and elimination can lead to a mixture of cis and trans alkenes, with the more stable trans isomer generally predominating. libretexts.org

| Reaction Type | Stereochemical Outcome | Key Feature |

| SN2 | Inversion | Backside attack of the nucleophile |

| SN1 | Racemization | Planar carbocation intermediate |

| Retention (e.g., double inversion) | Retention | Two sequential inversions |

| E2 | Stereospecific (often trans product) | Anti-periplanar transition state |

| E1 | Mixture of cis and trans (major) | Carbocation intermediate |

This table summarizes the potential stereochemical outcomes for reactions involving this compound.

Applications of Octan 3 Yl Methanesulfonate in Advanced Organic Synthesis

Utilization as a Versatile Alkylating Agent

The primary role of octan-3-yl methanesulfonate (B1217627) in organic synthesis is that of a potent alkylating agent. The methanesulfonate anion (CH₃SO₃⁻) is a weak base, making it an excellent leaving group in nucleophilic substitution reactions. masterorganicchemistry.com This property renders the carbon atom to which it is attached (C-3 of the octane (B31449) chain) highly electrophilic and susceptible to attack by a wide variety of nucleophiles. libretexts.orgchemistrysteps.com

The general mechanism for alkylation using octan-3-yl methanesulfonate typically follows an Sₙ2 pathway, especially with strong nucleophiles. This reaction involves the backside attack of a nucleophile on the electrophilic carbon, leading to the displacement of the mesylate group and the formation of a new chemical bond. The stereochemistry at the C-3 position is inverted during this process, a feature that is crucial for stereocontrolled synthesis.

The versatility of this compound as an alkylating agent is demonstrated by its reactivity with a broad spectrum of nucleophiles, enabling the formation of numerous classes of organic compounds. chemscene.com

| Nucleophile Class | Specific Nucleophile (Example) | Resulting Bond | Product Class |

|---|---|---|---|

| Oxygen Nucleophiles | Sodium phenoxide (NaOPh) | C-O | Aryl Ether |

| Nitrogen Nucleophiles | Sodium azide (NaN₃) | C-N | Alkyl Azide |

| Ammonia (NH₃) | C-N | Primary Amine | |

| Sulfur Nucleophiles | Sodium thiophenoxide (NaSPh) | C-S | Thioether |

| Carbon Nucleophiles | Sodium cyanide (NaCN) | C-C | Nitrile |

| Halide Nucleophiles | Lithium bromide (LiBr) | C-Br | Alkyl Bromide |

Precursor for the Synthesis of Diverse Organic Scaffolds

Beyond simple alkylation, this compound is a valuable precursor for creating more complex and diverse molecular scaffolds, which are fundamental cores of bioactive molecules.

Construction of Cyclic and Bicyclic Ring Systems (e.g., Oxetanes, Azabicyclo[3.2.1]octanes)

Oxetanes: The synthesis of oxetanes, four-membered saturated ether rings, can be effectively achieved through intramolecular Williamson ether synthesis. magtech.com.cnnih.gov This strategy requires a molecule containing both a hydroxyl group and a good leaving group in a 1,3-relationship. acs.orgnih.gov A precursor such as octan-1,3-diol can be selectively converted into a methanesulfonate at the 3-position. Subsequent treatment with a base facilitates an intramolecular Sₙ2 reaction, where the alkoxide formed from the C-1 hydroxyl group attacks the C-3 carbon, displacing the mesylate and forming the strained oxetane ring. This method provides a direct route to substituted oxetanes, which are important motifs in medicinal chemistry. dntb.gov.ua

Azabicyclo[3.2.1]octanes: The azabicyclo[3.2.1]octane framework is a core structure in numerous alkaloids and pharmacologically active compounds, including cocaine. acs.orguni-regensburg.de The synthesis of this bicyclic system often relies on intramolecular cyclization reactions where a nitrogen nucleophile attacks an electrophilic carbon to form one of the rings. nih.govresearchgate.net A suitably designed acyclic precursor, such as an amino alcohol derived from the octan-3-yl backbone, can be utilized. Conversion of the hydroxyl group to a methanesulfonate provides the necessary leaving group for the key cyclization step, where the amine attacks the electrophilic carbon to forge the bicyclic structure. nih.gov

Ring Expansion and Contraction Methodologies

Ring expansion and contraction reactions are powerful tools for accessing cyclic systems that are otherwise difficult to synthesize. researchgate.net These transformations often proceed through carbocation intermediates, which can be generated by the departure of a good leaving group. For instance, the departure of a mesylate from a carbon adjacent to a strained ring (e.g., a cyclobutyl or cyclopentyl ring) can trigger a rearrangement. In this process, a C-C bond from the ring migrates to the carbocation center, resulting in the formation of a larger, more stable ring. While direct examples involving this compound are specific to particular synthetic designs, its role as a precursor to a secondary carbocation makes it a suitable substrate for initiating such skeletal rearrangements under solvolytic conditions.

Formation of Carbon-Heteroatom Bonds (e.g., C-N, C-O, C-S)

As an extension of its utility as an alkylating agent, this compound is a reliable substrate for the deliberate formation of carbon-heteroatom bonds, a cornerstone of organic synthesis. nih.gov The robust nature of the C-S bond formation, for example, is critical in synthesizing various sulfur-containing compounds. researchgate.net

Detailed research findings have established reaction protocols for these transformations:

C-N Bond Formation: The reaction with primary or secondary amines, or their corresponding amides, provides a direct route to N-alkylated products. mdpi.com The use of sodium azide followed by reduction is a common two-step sequence to introduce a primary amine group.

C-O Bond Formation: Alkoxides, generated from alcohols or phenols with a base, readily displace the mesylate to form ethers. This is a fundamental transformation in the synthesis of a wide range of organic molecules.

C-S Bond Formation: Thiols and their conjugate bases (thiolates) are excellent nucleophiles and react efficiently with alkyl mesylates to produce thioethers (sulfides).

| Reactant 1 | Reactant 2 (Nucleophile) | Common Conditions | Product Type | Bond Formed |

|---|---|---|---|---|

| This compound | Aniline | K₂CO₃, Acetonitrile (B52724), Reflux | N-(octan-3-yl)aniline | C-N |

| This compound | Sodium methoxide | Methanol, RT | 3-methoxyoctane | C-O |

| This compound | Sodium benzenethiolate | DMF, 60 °C | Phenyl(octan-3-yl)sulfane | C-S |

Role in the Total Synthesis of Complex Natural Products and Bioactive Molecules

The total synthesis of natural products is a field that drives innovation in synthetic methodology. rsc.orgnih.gov Building blocks that offer control over stereochemistry and provide reliable reactive handles are of paramount importance. mdpi.com While a specific, published total synthesis of a major natural product employing this compound as a key starting material is not prominently documented in general literature, its strategic value is clear.

Chiral secondary mesylates like (R)- or (S)-octan-3-yl methanesulfonate are ideal for introducing stereochemically-defined alkyl fragments into larger molecules. nih.gov Many natural products, particularly polyketides, macrolides, and lipids, contain long carbon chains with multiple stereocenters. The synthesis of these molecules relies on a convergent approach, where different fragments are prepared separately and then joined together. A fragment like the octan-3-yl group, activated as its methanesulfonate, can be coupled with other advanced intermediates to construct the carbon skeleton of complex targets such as grayanane diterpenoids. beilstein-journals.org

Development of Lead-Oriented Synthesis Strategies and Scaffold Diversity

In modern drug discovery, there is a significant emphasis on "lead-oriented synthesis," which aims to create libraries of compounds with physicochemical properties suitable for development into drugs (i.e., "lead-like" molecules). nih.govscribd.com These properties often include a higher fraction of sp3-hybridized carbons, moderate molecular weight, and controlled lipophilicity. rsc.org

This compound is an excellent starting material for such strategies. rsc.orgnewdrugapprovals.org The sp3-rich octyl chain provides a three-dimensional, lipophilic scaffold. The methanesulfonate group acts as a versatile functional handle that can be displaced by a wide range of nucleophilic building blocks. By reacting this single precursor with a diverse collection of amines, phenols, thiols, and other nucleophiles, a large library of molecules with a common octyl core but varied polar "head groups" can be rapidly generated. This approach allows for the systematic exploration of a targeted region of chemical space and the efficient generation of scaffold diversity, accelerating the identification of new lead compounds for drug development programs. princeton.edu

Integration into Cascade and Multicomponent Reactions

This compound, as a reactive alkylating agent, holds significant potential for integration into complex cascade and multicomponent reactions (MCRs). While specific documented examples of its use in such sequences are not extensively reported in publicly available literature, its reactivity profile as an electrophile allows for informed predictions of its utility in these advanced synthetic strategies. The core principle behind its application lies in the exceptional leaving group ability of the methanesulfonate anion, facilitating nucleophilic substitution reactions that can trigger or participate in a cascade of bond-forming events.

In the context of cascade reactions, this compound can be envisioned as a key initiator. The initial alkylation of a suitable nucleophile can unmask a new reactive functionality, which then participates in subsequent intramolecular transformations. For instance, the alkylation of a substrate containing both a nucleophilic site and a latent reactive group could set the stage for subsequent cyclizations, rearrangements, or other bond-forming events in a one-pot process. This approach is highly valuable for the rapid construction of complex molecular architectures from simple precursors.

Multicomponent reactions, which involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates portions of all the reactants, represent another promising area for the application of this compound. researchgate.net In these reactions, it would serve as the electrophilic component, introducing the octan-3-yl moiety into the final product. The efficiency and atom economy of MCRs make them highly attractive in modern organic synthesis, and the incorporation of versatile building blocks like this compound can significantly expand the scope and diversity of the resulting molecular libraries.

Hypothetical Applications in Cascade Reactions:

A hypothetical cascade reaction could involve the initial SN2 reaction of this compound with a bifunctional nucleophile, such as a β-keto ester. The resulting alkylated intermediate could then undergo an intramolecular cyclization to furnish a heterocyclic system. The reaction sequence would be initiated by the alkylating properties of the methanesulfonate.

| Reactant 1 | Reactant 2 | Proposed Intermediate | Potential Final Product |

| This compound | Ethyl acetoacetate | Ethyl 2-(octan-3-yl)acetoacetate | Substituted γ-lactone or other heterocycle |

| This compound | 2-Aminophenol | N-(octan-3-yl)-2-aminophenol | Substituted benzoxazine derivative |

Table 1: Hypothetical Cascade Reactions Involving this compound

Role in Multicomponent Reactions:

In a multicomponent reaction, this compound could be employed as an electrophilic partner. For example, in a Passerini or Ugi-type reaction, after the initial formation of an α-acyloxy carboxamide or a peptide-like structure, the methanesulfonate could be used to alkylate a remaining nucleophilic site on the product, thereby introducing the octan-3-yl group in a post-condensation modification step within the same pot.

| Reaction Type | Component A | Component B | Component C | Potential Role of this compound |

| Ugi Reaction | Aldehyde | Amine | Carboxylic Acid | Alkylation of the resulting Ugi product |

| Passerini Reaction | Aldehyde | Isocyanide | Carboxylic Acid | Post-reaction alkylation of the α-acyloxy carboxamide |

Table 2: Potential Roles of this compound in Multicomponent Reactions

While direct experimental data for this compound in these specific contexts is limited, the fundamental principles of its reactivity strongly support its potential as a valuable tool for the construction of complex molecules through cascade and multicomponent strategies. Further research in this area would likely reveal a broad range of applications for this versatile chemical compound.

Theoretical and Computational Studies of Octan 3 Yl Methanesulfonate

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in understanding the intrinsic properties of molecules. For Octan-3-yl methanesulfonate (B1217627), these computational methods provide insights into its electronic structure and reactivity. While specific studies on Octan-3-yl methanesulfonate are not abundant, data from analogous alkyl methanesulfonates, such as ethyl methanesulfonate, offer valuable approximations. nih.govconicet.gov.ar

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Interactions)

The electronic structure of a molecule is fundamental to its chemical behavior. In this compound, the distribution of electrons and the nature of its molecular orbitals dictate its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in this regard, as they represent the frontiers of electron donation and acceptance, respectively. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. mdpi.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org In sulfonate esters, the HOMO is typically localized on the oxygen atoms of the sulfonate group, while the LUMO is centered on the sulfur atom and the carbon atom attached to the leaving group. This distribution makes the sulfur atom susceptible to nucleophilic attack and the carbon atom prone to substitution reactions.

Table 1: Illustrative Frontier Molecular Orbital Energies for Alkyl Methanesulfonates

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.5 | Highest Occupied Molecular Orbital, primarily located on the sulfonate oxygen atoms. |

| LUMO | 2.0 | Lowest Unoccupied Molecular Orbital, with significant contribution from the sulfur and α-carbon atoms. |

| HOMO-LUMO Gap | 11.5 | A large gap indicating good kinetic stability under normal conditions. |

Note: The values in this table are representative and based on general knowledge of similar sulfonate esters, not on specific experimental or computational data for this compound.

Charge Distribution and Electrostatic Potential Analysis

The charge distribution within a molecule provides a map of its electron density, highlighting regions that are electron-rich or electron-poor. This distribution governs how the molecule interacts with other charged or polar species. The molecular electrostatic potential (MEP) is a visual representation of this charge distribution, where regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net

In this compound, the oxygen atoms of the sulfonate group are expected to have a high negative charge density, making them centers of negative electrostatic potential. Conversely, the sulfur atom and the hydrogen atoms of the alkyl chain would exhibit a positive electrostatic potential. This charge separation contributes to the polarity of the molecule and influences its solubility and intermolecular interactions.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the pathways of chemical reactions, offering a level of detail that is often inaccessible through experimental methods alone. For this compound, computational studies can elucidate the mechanisms of its reactions, such as hydrolysis or nucleophilic substitution.

Transition State Characterization and Activation Energy Calculations

A key aspect of understanding a reaction mechanism is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry and energy of the transition state. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

For the hydrolysis of sulfonate esters, computational studies have explored both concerted and stepwise mechanisms. rsc.orgacs.orgnih.gov In a concerted mechanism, bond-breaking and bond-forming occur simultaneously in a single transition state. In a stepwise mechanism, the reaction proceeds through one or more intermediates, each with its own transition state. Quantum mechanical calculations can help distinguish between these possibilities by comparing the activation energies of the different pathways.

Reaction Coordinate Analysis and Potential Energy Surfaces

A potential energy surface (PES) is a multidimensional surface that represents the energy of a chemical system as a function of its geometric parameters. By mapping the PES, chemists can visualize the entire course of a reaction, from reactants to products, including any intermediates and transition states. acs.org The minimum energy path along the PES is known as the reaction coordinate.

Analysis of the reaction coordinate for the reactions of sulfonate esters can reveal the intricate details of the bond-breaking and bond-forming processes. It can also shed light on the role of the solvent and other environmental factors in influencing the reaction pathway.

Kinetic and Thermodynamic Parameters Derived from Computational Models

Beyond determining the reaction mechanism, computational models can also be used to calculate important kinetic and thermodynamic parameters. By applying statistical mechanics to the results of quantum chemical calculations, it is possible to estimate rate constants, equilibrium constants, and other thermodynamic quantities such as enthalpy and entropy of reaction. semanticscholar.org

These computationally derived parameters can be compared with experimental data to validate the theoretical model and provide a deeper understanding of the reaction dynamics. For instance, in the study of sulfonate ester hydrolysis, computational models have been used to rationalize experimentally observed linear free-energy relationships. acs.org

Table 2: Illustrative Calculated Thermodynamic Parameters for a Reaction of an Alkyl Methanesulfonate

| Parameter | Value | Unit | Description |

| Activation Energy (Ea) | 20 | kcal/mol | The energy barrier that must be overcome for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -10 | kcal/mol | The net change in heat content during the reaction. A negative value indicates an exothermic reaction. |

| Gibbs Free Energy of Reaction (ΔG) | -15 | kcal/mol | The overall change in free energy, indicating the spontaneity of the reaction. A negative value indicates a spontaneous process. |

Note: The values in this table are hypothetical and serve as examples of the types of parameters that can be obtained from computational studies of reactions involving compounds like this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational lens to observe the time-dependent behavior of molecules, offering insights into their structural fluctuations and interactions with the surrounding environment. For this compound, MD simulations are instrumental in understanding its dynamic conformational landscape and the influence of solvents on its chemical behavior.

Conformational Analysis and Dynamics of this compound

The flexibility of the octyl chain and the rotational freedom around the sulfonate ester linkage give rise to a complex potential energy surface for this compound. While specific simulation data for this exact molecule is not prevalent in public literature, analogies can be drawn from studies on smaller alkyl methanesulfonates, such as methyl methanesulfonate. acs.orgacs.org

Computational studies on methyl methanesulfonate have identified two primary conformations arising from rotation about the S-O bond: an anti conformer and a gauche conformer. acs.orgacs.org The anti form, with a C-S-O-C dihedral angle of approximately 180°, is generally found to be the more stable, lower-energy conformation. acs.org The gauche form is higher in energy. acs.org

C-S-O-C3: Rotation around the S-O bond.

S-O-C3-C2/C4: Rotation around the O-C3 bond.

Rotations around the various C-C bonds within the octyl chain.

MD simulations would allow for the exploration of the conformational space by simulating the molecule's movement over time. This analysis reveals the probabilities of occupying different conformational states, the energy barriers for transition between them, and the characteristic timescales of these dynamic processes. The extended octyl group introduces a multitude of additional low-energy conformations, making the landscape significantly more complex than that of simpler methyl or ethyl esters.

Table 1: Key Dihedral Angles for Conformational Analysis of Alkyl Methanesulfonates Data extrapolated from studies on analogous compounds like methyl methanesulfonate.

| Dihedral Angle | Description | Expected Stable Conformations |

| CH₃-S-O-C | Rotation around the S-O bond | Anti (approx. 180°), Gauche (approx. ±60°) |

| S-O-C-C | Rotation around the O-C bond | Staggered conformations to minimize steric hindrance |

Solvent Effects on Reactivity and Selectivity

The solvent environment plays a critical role in the reaction kinetics and pathways of alkyl methanesulfonates, which are excellent substrates for nucleophilic substitution (S_N) reactions. acs.orglibretexts.org The methanesulfonate group (mesylate) is a very good leaving group, and the reaction can proceed through either an S_N1 or S_N2 mechanism, with the solvent being a key determining factor. quora.com

MD simulations can model the explicit interactions between this compound and solvent molecules, providing a detailed picture of the solvation shell. This is crucial for understanding how different solvents can stabilize or destabilize reactants, transition states, and products.

Polar Protic Solvents (e.g., water, ethanol): These solvents are capable of hydrogen bonding. They can effectively solvate both the leaving group (methanesulfonate anion) and any potential carbocation intermediate that might form at the C3 position of the octyl chain. quora.com This strong solvation stabilizes the separated ions, thus favoring an S_N1 pathway. For an S_N2 reaction, polar protic solvents can form a "solvent cage" around the nucleophile through hydrogen bonding, which hinders its ability to attack the electrophilic carbon, thereby slowing the reaction rate. libretexts.org

Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents possess dipoles but lack acidic protons for hydrogen bonding. They are less effective at solvating the anionic leaving group. However, they excel at solvating the cation (the counter-ion of the nucleophile), leaving the nucleophile relatively "bare" and highly reactive. libretexts.orgopenochem.org This enhancement of nucleophilicity strongly favors the bimolecular S_N2 mechanism. libretexts.orgopenochem.org

Table 2: Predicted Solvent Effects on Nucleophilic Substitution of this compound

| Solvent Type | Primary Solvation Effect | Favored Mechanism | Effect on S_N2 Rate |

| Polar Protic | Stabilizes leaving group and carbocation; solvates nucleophile | S_N1 | Decreases |

| Polar Aprotic | Solvates cation, leaving a more reactive "bare" nucleophile | S_N2 | Increases |

| Non-polar | Poor solvation of charged species | S_N2 (if reactants are soluble) | Generally slow |

Advanced Computational Methodologies

Beyond classical simulations, quantum mechanical methods provide deeper insights into the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) Applications in this compound Chemistry

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. nih.govunad.edu.co It is widely applied to study reaction mechanisms, geometries, and energetics of systems involving sulfonate esters. researchgate.netacs.org For this compound, DFT calculations can elucidate several key aspects of its chemistry.

Geometric Optimization and Energetics: DFT can be used to calculate the minimum energy structures of different conformers, providing precise bond lengths, bond angles, and dihedral angles. acs.orgnih.gov This allows for a quantitative assessment of the relative stability of conformers discussed in the molecular dynamics section.

Transition State Analysis: DFT is instrumental in locating and characterizing the transition state structures for reactions such as S_N1 and S_N2. researchgate.netmdpi.com By calculating the energy of the transition state relative to the reactants, one can determine the activation energy barrier, which is a key predictor of reaction rates. Vibrational frequency calculations are used to confirm that a calculated structure is a true transition state (identified by having one and only one imaginary frequency). mdpi.com

Reaction Pathway Modeling: DFT can map out the entire potential energy surface of a reaction, connecting reactants, transition states, intermediates, and products. researchgate.net This allows for a detailed mechanistic understanding, for instance, distinguishing between a concerted S_N2 pathway and a stepwise S_N1 pathway involving a carbocation intermediate.

Calculation of Molecular Properties: DFT can compute various electronic properties that are useful for understanding reactivity, such as molecular electrostatic potential (MEP) maps to identify electrophilic sites (like the C3 carbon), and frontier molecular orbital (HOMO-LUMO) analysis to predict reactivity patterns. dntb.gov.ua

Table 3: Applications of DFT in the Study of Alkyl Sulfonate Ester Reactions

| DFT Application | Information Obtained | Relevance to this compound |

| Geometry Optimization | Stable molecular structures, bond parameters, relative conformer energies | Determines the most stable 3D shape and conformational preferences. |

| Frequency Calculation | Vibrational spectra (IR/Raman), zero-point energies, transition state verification | Confirms stationary points on the potential energy surface. |

| Transition State Search | Structure and energy of the reaction's highest energy point | Elucidates the mechanism (S_N1 vs. S_N2) and calculates activation barriers. |

| Intrinsic Reaction Coordinate (IRC) | Connects transition state to reactants and products | Confirms the reaction pathway and ensures the correct transition state has been found. mdpi.com |

| Solvation Models (e.g., SMD, PCM) | Simulates the effect of a solvent continuum on energies and structures | Allows for the study of solvent effects on reaction barriers and stability. acs.orgmdpi.com |

Molecular Electron Density Theory (MEDT) for Understanding Electronic Nature of Transitions

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity. nih.gov It posits that the capacity for changes in electron density, rather than molecular orbital interactions, governs chemical reactions. nih.gov MEDT provides a powerful tool for analyzing the electronic events that occur during a chemical transformation.

For a nucleophilic substitution reaction involving this compound, an MEDT study would focus on the analysis of the electron density along the reaction coordinate. A key concept in MEDT is the Global Electron Density Transfer (GEDT), which quantifies the net flow of electron density from the nucleophile to the electrophile at the transition state. nih.gov

Analysis of Nucleophilic and Electrophilic Partners: The reaction would be analyzed by examining the flow of electron density from the nucleophilic species to the electrophilic framework of the this compound.

Characterization of the Transition State: By analyzing the changes in the topology of the electron density, MEDT can precisely characterize the nature of bond formation and bond breaking. The GEDT value at the transition state helps to classify the reaction's electronic nature. A high GEDT suggests a significant charge transfer, characteristic of polar reactions.

While specific MEDT studies on this compound are not available, the theory's application to analogous S_N2 reactions would involve partitioning the system into electronic regions and tracking how the electron density redistributes as the nucleophile approaches and the methanesulfonate leaving group departs. This approach provides a detailed, quantitative picture of the electronic flux that drives the chemical reaction. nih.gov

Advanced Analytical Characterization Techniques for Octan 3 Yl Methanesulfonate and Its Reaction Products

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable tools for the structural elucidation of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques provide a wealth of information about the connectivity of atoms and the nature of the chemical bonds within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules in solution. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Octan-3-yl methanesulfonate (B1217627) is expected to show distinct signals for each unique proton environment in the molecule. The chemical shift (δ) of these signals, their integration (the area under the peak), and their splitting pattern (multiplicity) provide crucial information for structural assignment. The proton on the carbon bearing the methanesulfonate group (H-3) would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methyl group of the methanesulfonate moiety would be a sharp singlet, typically downfield. The terminal methyl groups of the octyl chain would appear as triplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. The carbon atom attached to the oxygen of the sulfonate group (C-3) is expected to be significantly downfield due to the deshielding effect of the electronegative oxygen atom. The carbon of the methanesulfonate methyl group will also have a characteristic chemical shift.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, helping to piece together the octyl chain. An HSQC spectrum would show correlations between each proton and the carbon to which it is directly attached, confirming the assignments made from the ¹H and ¹³C spectra.

Reaction Monitoring: NMR is a non-invasive technique that can be used to monitor the progress of chemical reactions in real-time. magritek.com For instance, in the synthesis of Octan-3-yl methanesulfonate from octan-3-ol and methanesulfonyl chloride, the disappearance of the reactant signals and the appearance of the product signals can be tracked over time to determine the reaction kinetics and endpoint. magritek.com

Predicted NMR Data for this compound | ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | CH₃-CH₂- | ~0.9 | Triplet | 3H | H-8 | | CH₃-S | ~3.0 | Singlet | 3H | Methanesulfonyl CH₃ | | -CH(OMs)- | ~4.8 | Multiplet | 1H | H-3 | | ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | | CH₃-CH₂- | ~14 | C-8 | | CH₃-S | ~38 | Methanesulfonyl CH₃ | | -CH(OMs)- | ~80 | C-3 |

Note: The predicted chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. uniroma1.it The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The most prominent peaks would be the strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group. Additionally, the C-H stretching vibrations of the alkane chain and the C-O stretching vibration will be present.

Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| C-H (alkane) | 2850-2960 | Strong |

| S=O (asymmetric stretch) | 1350-1370 | Strong |

| S=O (symmetric stretch) | 1170-1190 | Strong |

Note: The exact position of these bands can be influenced by the molecular environment. libretexts.org

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uni-saarland.de It is used to determine the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns.

Molecular Formula Determination: High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, which can be used to determine the elemental composition and thus the molecular formula of the compound. The exact mass of this compound (C₉H₂₀O₃S) is 208.1133.

Fragmentation Analysis: In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecule and can be used to deduce its structure. For this compound, common fragmentation pathways would likely involve the loss of the methanesulfonyl group or cleavage of the octyl chain.

Predicted Mass Spectrometry Data for this compound

| m/z | Possible Fragment | Interpretation |

|---|---|---|

| 208 | [C₉H₂₀O₃S]⁺ | Molecular Ion (M⁺) |

| 113 | [C₈H₁₇]⁺ | Loss of methanesulfonate radical |

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are used to separate the components of a mixture, allowing for the quantification and identification of individual substances.

Gas chromatography (GC) is an analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. globalresearchonline.net It is well-suited for assessing the purity of this compound and for identifying any volatile impurities or reaction byproducts.

When coupled with a mass spectrometer (GC-MS), each separated component can be identified by its unique mass spectrum. japsonline.com This is particularly useful for identifying unknown impurities or the products of side reactions. For the analysis of this compound, a non-polar or mid-polarity capillary column would likely be used with a temperature-programmed oven to ensure good separation.

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are not sufficiently volatile for GC, such as higher molecular weight or more polar reaction products. nih.gov

For the analysis of this compound and its non-volatile reaction products, a reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Since this compound lacks a strong UV chromophore, detection can be challenging. A UV detector set to a low wavelength might be used, but for higher sensitivity, a refractive index detector (RID) or derivatization with a UV-absorbing agent may be necessary. researchgate.net

Chiral Chromatography (e.g., Chiral GC, Chiral HPLC) for Enantiomeric Purity Determination

The separation of enantiomers, or chiral resolution, is a crucial analytical challenge due to their identical physical and chemical properties in an achiral environment. Chiral chromatography is the premier technique for determining the enantiomeric purity of chiral molecules like this compound. This is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive that interacts diastereomerically with the enantiomers, leading to different retention times.

The enantiomeric separation of this compound, a methanesulfonate ester of 3-octanol (B1198278), can be approached using either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase. Direct separation of the enantiomers of this compound may be challenging. Therefore, an indirect approach, involving the analysis of the parent alcohol, 3-octanol, is often more feasible. The enantiomeric purity of 3-octanol can be determined with high accuracy, which directly correlates to the enantiomeric composition of the this compound from which it is derived or used in its synthesis.

Chiral Gas Chromatography (GC)

For volatile compounds, chiral GC is a powerful tool. The enantiomers of 3-octanol can be separated on a chiral capillary column, often one coated with a cyclodextrin (B1172386) derivative. For instance, the diastereomeric esters derived from (±)-3-octanol have been successfully separated using GC, indicating that this technique is well-suited for the analysis of related chiral compounds. tandfonline.com The choice of the specific cyclodextrin-based stationary phase is critical for achieving optimal separation. gcms.cz

Chiral High-Performance Liquid Chromatography (HPLC)